molecular formula C22H14Cl2N2O4 B14897060 PPAR|A phosphorylation inhibitor 1

PPAR|A phosphorylation inhibitor 1

Cat. No.: B14897060
M. Wt: 441.3 g/mol
InChI Key: IQKNCBUBONVBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of PPARα as a Ligand-Activated Nuclear Receptor in Transcriptional Control

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a member of the nuclear receptor superfamily of transcription factors. nih.govscbt.com These receptors are activated by specific molecules, known as ligands, to control the expression of target genes. selleckchem.com PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and skeletal muscle. nih.gov In its active state, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in lipid and lipoprotein metabolism, glucose homeostasis, and inflammation. nih.gov Natural ligands for PPARα include fatty acids and their derivatives, while synthetic ligands include the fibrate class of drugs used to treat dyslipidemia. nih.gov

Significance of Post-Translational Modifications in Regulating Nuclear Receptor Function

The function of nuclear receptors, including PPARα, is not solely dependent on ligand binding. Their activity is finely tuned by a variety of post-translational modifications (PTMs). PTMs are covalent chemical alterations to a protein after its synthesis, which can dramatically modulate its stability, localization, DNA binding, and interaction with other proteins. Key PTMs for nuclear receptors include phosphorylation, acetylation, ubiquitination, and SUMOylation. These modifications allow for a rapid and reversible response to a wide range of cellular signals, adding a complex layer of regulation to the transcriptional output of these receptors. PTMs can either enhance or repress the receptor's activity, providing a sophisticated mechanism for integrating various signaling pathways.

Fundamental Role of Phosphorylation in Modulating PPARα Biological Activities

We are prepared to generate a detailed article based on the alternative outline above, which would provide a thorough and scientifically accurate account of the inhibition of PPARα phosphorylation. Please advise if you would like to proceed with this proposed topic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14Cl2N2O4

Molecular Weight

441.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-oxo-6-phenoxyphthalazine-1-carboxylic acid

InChI

InChI=1S/C22H14Cl2N2O4/c23-18-9-6-13(10-19(18)24)12-26-21(27)17-11-15(30-14-4-2-1-3-5-14)7-8-16(17)20(25-26)22(28)29/h1-11H,12H2,(H,28,29)

InChI Key

IQKNCBUBONVBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Molecular Determinants and Kinases Governing Pparα Phosphorylation

Identification and Characterization of Kinases Mediating PPARα Phosphorylation

Research has identified several key protein kinases that directly phosphorylate PPARα, influencing its activity in either a ligand-dependent or -independent manner. nih.govnih.gov The functional consequences of these phosphorylation events are diverse, ranging from enhanced activation to targeted degradation, and are often dependent on the specific cellular context and the residue that is modified. nih.govoup.com

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK cascades, are crucial mediators of cellular responses to a variety of stimuli, such as growth factors and stress signals. oup.comnih.gov Both ERK and p38 MAPK have been shown to phosphorylate PPARα, thereby modulating its transcriptional activity. nih.govnih.gov

Insulin (B600854), for example, increases the phosphorylation and activity of PPARα through the ERK-MAPK pathway. nih.gov This insulin-induced transactivation is attributed to the phosphorylation of two serine residues, Ser12 and Ser21, located in the N-terminal A/B domain of human PPARα. mdpi.comoup.com Phosphorylation at these sites is associated with increased transcriptional activation in hepatocytes and cardiac myocytes. mdpi.comnih.gov The proposed mechanism involves a decrease in the interaction with the co-repressor NCoR or an enhanced recruitment of the co-activator PGC1α. mdpi.comnih.gov

The p38 MAPK pathway, typically activated by cellular stress, also targets PPARα. oup.com In rat neonatal cardiac myocytes, stress-activated p38 MAPK phosphorylates Ser6, Ser12, and Ser21. This leads to an increase in ligand-dependent transactivation and enhances cooperation with the coactivator PGC-1, promoting cardiac fatty acid oxidation during stress. oup.com Interestingly, the effects of ERK and p38 can be opposing depending on the cellular context. In cardiac hypertrophy, ERK-mediated phosphorylation reduces PPARα's capacity for maintaining lipid and energy homeostasis, a contrasting effect to that of p38 activation. oup.com

Furthermore, evidence suggests that PPARα activation by peroxisome proliferators (PPs) may require p38 MAPK activity, indicating a complex interplay or "cross-talk" between these two signaling pathways. oup.com For instance, the p38 MAPK inhibitor SB203580 can block the suppression of apoptosis and induction of proliferation caused by PPs in rodent hepatocytes. oup.com

Table 1: MAPK-Mediated Phosphorylation of PPARα

Kinase Phosphorylation Site(s) Functional Effect Cellular Context / Stimulus
ERK (Extracellular signal-Regulated Kinase) Ser12, Ser21 (Human) Increased transcriptional activity; Reduced interaction with NCoR; Blockade of PPARα-mediated PD-L1 repression. mdpi.comoup.comnih.gov Hepatocytes, Cardiac Myocytes, Colorectal Tumors; Insulin stimulation. nih.govoup.comnih.gov
p38 MAPK Ser6, Ser12, Ser21 (Rat) Increased ligand-dependent transactivation; Enhanced cooperativity with PGC-1. oup.com Neonatal Cardiac Myocytes; Cellular stress. oup.com

Protein Kinase A (PKA), a cAMP-dependent protein kinase, is another significant modulator of PPARα function. nih.govnih.gov Activators of PKA, such as cholera toxin, have been demonstrated to augment PPARα activity, both in the presence and absence of its ligands. nih.govnih.gov This suggests that PKA can activate PPARα through a ligand-independent mechanism. nih.gov

The phosphorylation by PKA primarily occurs within the C-domain (the DNA-binding domain) of PPARα. nih.gov Interestingly, the enhancement of transcriptional activity by PKA requires the activation function 2 (AF-2) domain, which is located in the ligand-binding region. nih.govnih.gov This implies that phosphorylation in the DNA-binding domain can influence the activity of the distant AF-2 domain, highlighting a sophisticated intramolecular communication within the receptor. nih.gov

Furthermore, PKA activation has been shown to stabilize the binding of the liganded PPARα to its DNA response elements. nih.gov The use of PKA inhibitors not only curtails the kinase-dependent activation but also diminishes the ligand-dependent induction of PPARα, indicating a synergistic interaction between the PKA signaling pathway and ligand-binding for achieving maximal transcriptional output. nih.gov In vivo studies have confirmed that PKA-activated PPARα can regulate the expression of target genes like acyl-CoA oxidase (ACO) in the liver, linking this pathway to the control of fatty acid β-oxidation during conditions such as fasting and stress. nih.gov

Table 2: PKA-Mediated Phosphorylation of PPARα

Kinase Phosphorylation Site(s) Functional Effect Cellular Context / Stimulus
PKA (Protein Kinase A) C-Domain (DNA-Binding Domain) Enhanced transcriptional activity (requires AF-2); Stabilized DNA binding. nih.govnih.gov Liver; Fasting, Stress, Exercise. nih.gov

The Protein Kinase C (PKC) family of serine/threonine kinases also plays a crucial role in regulating PPARα. nih.govnih.gov Treatment of cells with PKC activators like phorbol (B1677699) myristate acetate (B1210297) (PMA) increases the phosphorylation level of PPARα. nih.govpsu.edu Conversely, PKC inhibitors can diminish the activity of PPARα induced by its agonists, such as Wy-14,643. nih.govpsu.edu

Several PKC isoforms, including PKCα, PKCβ, PKCδ, and PKCζ, have been shown to affect both the basal and ligand-induced activity of PPARα. nih.govpsu.edu In rat PPARα, four consensus phosphorylation sites for PKC have been identified within the DNA-binding (C-domain) and hinge (D-domain) regions: S110, T129, S142, and S179. nih.govpsu.edu Mutation of threonine 129 (T129) or serine 179 (S179) to alanine (B10760859) was found to disrupt the heterodimerization of PPARα with the retinoid X receptor alpha (RXRα) and prevented PPARα from binding to DNA. psu.edu These mutations also reduced the level of phosphorylation by PKCα and PKCδ in vitro. psu.edu

Further research has identified serines 179 and 230 as key targets of the PKC signaling pathway that act as a molecular switch. nih.gov Phosphorylation of these sites by PKCα and PKCβII enhances the ligand-induced transactivation function of PPARα while impairing its transrepression activity. oup.comnih.gov This dual regulation by PKC dissociates the two primary transcriptional functions of PPARα, indicating a sophisticated mechanism for fine-tuning gene expression in response to specific cellular signals. nih.gov

Table 3: PKC-Mediated Phosphorylation of PPARα

Kinase Isoform Phosphorylation Site(s) Functional Effect Cellular Context / Stimulus
PKCα, PKCβ, PKCδ, PKCζ S110, T129, S142, S179 (Rat) Affects basal and ligand-induced activity; T129A/S179A mutations impair RXRα heterodimerization and DNA binding. nih.govpsu.edu COS-1 cells; Phorbol Myristate Acetate (PMA) stimulation. psu.edu
PKCα, PKCβII S179, S230 Enhances transactivation; Impairs transrepression (acts as a molecular switch). oup.comnih.gov Hepatocyte cell extracts. nih.gov

AMP-Activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio). nih.govyoutube.com The relationship between AMPK and PPARα is complex and appears to be context-dependent. Both are key regulators of fatty acid oxidation, and their activities often need to be coordinated, for instance, during fasting. nih.gov

Some studies suggest an inhibitory role for AMPK on PPARα activity. In hepatoma cells, activation of AMPK by agents like AICAR and metformin (B114582) was found to inhibit the transcriptional activity of both PPARα and PPARγ. nih.gov This suggests that under certain conditions, when AMPK is activated to provide a rapid, short-term boost in fatty acid oxidation, it may simultaneously suppress the long-term, transcription-based regulation by PPARα. nih.gov

However, other evidence points towards a positive regulatory role. In the heart, AMPK activation has been shown to enhance PPARα activity, which in turn inhibits cardiac hypertrophy. nih.gov This effect was found to be mediated through the ERK1/2 MAPK signaling pathway, not the p38 MAPK pathway. nih.gov The activation of AMPK with AICAR reversed the downregulation of PPARα protein levels seen in hypertrophied hearts. nih.gov This indicates that in the cardiac muscle, AMPK and PPARα can work synergistically to manage energy metabolism and protect against pathological growth. The contrasting effects observed in different cell types (hepatoma vs. cardiomyocytes) underscore the importance of the cellular environment in determining the outcome of the AMPK-PPARα interaction. nih.govnih.gov

Table 4: AMPK-Mediated Regulation of PPARα

Kinase Functional Effect Cellular Context / Stimulus
AMPK (AMP-Activated Protein Kinase) Inhibits transcriptional activity. nih.gov H4IIEC3 Hepatoma Cells; AICAR, Metformin. nih.gov
AMPK (AMP-Activated Protein Kinase) Enhances PPARα activity to inhibit cardiac hypertrophy (via ERK1/2 pathway). nih.gov Rat Cardiomyocytes; AICAR. nih.gov

Glycogen Synthase Kinase 3 (GSK3), a constitutively active serine/threonine kinase, is involved in numerous signaling pathways, including metabolism and cell stability. nih.gov In vitro kinase assays have revealed that PPARα is a direct substrate for GSK3. nih.gov

The primary phosphorylation site targeted by GSK3 on PPARα is serine 73 (S73), located within the N-terminal A/B domain. mdpi.comnih.gov The functional consequence of this phosphorylation is a decrease in the stability of the PPARα protein. nih.gov Pulse-chase experiments have demonstrated that the overexpression of GSK3 leads to a shortened half-life of PPARα. This effect is specifically mediated by the phosphorylation at S73, as mutating this residue to alanine abrogates the GSK3-induced degradation. nih.gov The degradation of phosphorylated PPARα occurs via the ubiquitin-proteasome pathway. nih.gov This mechanism suggests that GSK3-mediated phosphorylation marks PPARα for rapid turnover, providing a means to tightly control its protein levels and, consequently, its transcriptional activity. nih.gov

More recent findings have identified that the GSK3α isoform can also phosphorylate PPARα at Serine 280 (S280), located in the ligand-binding domain. ahajournals.org This phosphorylation, observed in cardiomyocytes, enhances PPARα's interaction with RXR and its DNA binding, thereby stimulating the expression of genes related to lipid metabolism. ahajournals.org This suggests a dual and potentially opposing role for GSK3 isoforms or phosphorylation sites in regulating PPARα function.

Table 5: GSK3-Mediated Phosphorylation of PPARα

Kinase Isoform Phosphorylation Site(s) Functional Effect Cellular Context / Stimulus
GSK3 Ser73 Decreased protein stability; Promotes degradation via ubiquitin-proteasome pathway. mdpi.comnih.gov General. nih.gov
GSK3α Ser280 Increased interaction with RXR; Enhanced DNA binding and transcriptional activity. ahajournals.org Cardiomyocytes; Palmitic acid stimulation. ahajournals.org

Cyclin-Dependent Kinase 7 (CDK7) is a component of the general transcription factor TFIIH and plays a role in both transcription initiation and cell cycle control. nih.gov Research has identified CDK7 as one of the kinases responsible for phosphorylating PPARα at the same key residues targeted by MAPKs. mdpi.com

Specifically, CDK7 targets serine 12 (S12) and serine 21 (S21) in the A/B domain of PPARα. mdpi.comnih.gov As with MAPK-mediated phosphorylation at these sites, modification by CDK7 is associated with an enhancement of PPARα's transcriptional activity. mdpi.com This increased activity is thought to occur through a reduction in the binding of co-repressors or an increase in the recruitment of co-activators like PGC1α. mdpi.comnih.gov

The phosphorylation of PPARα by CDK7 links the receptor's metabolic functions to the core transcriptional machinery and potentially to cell cycle progression. This dual targeting of S12 and S21 by both growth factor-responsive kinases (MAPKs) and a core transcriptional kinase (CDK7) highlights these residues as a critical hub for integrating multiple signaling inputs to fine-tune PPARα activity. mdpi.com

Table 6: CDK7-Mediated Phosphorylation of PPARα

Kinase Phosphorylation Site(s) Functional Effect Cellular Context / Stimulus
CDK7 (Cyclin-Dependent Kinase 7) Ser12, Ser21 Enhanced transcriptional activity; Reduced co-repressor/Increased co-activator interaction. mdpi.comnih.gov General transcriptional machinery. mdpi.com

Compound and Protein Names

NameType
AICAR AMPK Activator
Cholera Toxin PKA Activator
Metformin AMPK Activator
Phorbol Myristate Acetate (PMA) PKC Activator
SB203580 p38 MAPK Inhibitor
Wy-14,643 PPARα Agonist
Acyl-CoA Oxidase (ACO) Protein (PPARα Target Gene)
AMP-Activated Protein Kinase (AMPK) Protein (Kinase)
Cyclin-Dependent Kinase 7 (CDK7) Protein (Kinase)
Extracellular signal-Regulated Kinase (ERK) Protein (Kinase)
Glycogen Synthase Kinase 3 (GSK3) Protein (Kinase)
NCoR Protein (Co-repressor)
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Protein (Kinase)
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Protein (Nuclear Receptor)
PGC1α Protein (Co-activator)
Protein Kinase A (PKA) Protein (Kinase)
Protein Kinase C (PKC) Protein (Kinase)
Retinoid X Receptor Alpha (RXRα) Protein (Nuclear Receptor)
TFIIH Protein (General Transcription Factor)

Phosphorylation Sites within the Hinge (D-Domain) Region (e.g., Serine 110, 129, 142, 179, 230)

The hinge region, or D-domain, of PPARα also contains functionally important phosphorylation sites, primarily targeted by Protein Kinase C. nih.gov

Serine 110, Threonine 129, Serine 142, Serine 179: These are consensus PKC phosphorylation sites within the rat PPARα D-domain. nih.gov

Table 2: Phosphorylation Sites in the PPARα Hinge (D-Domain) and their Functional Relevance

Phosphorylation Site Kinase(s) Functional Consequence References
Serine 110 PKC Part of a consensus site for PKC phosphorylation. nih.gov
Threonine 129 PKC Mutation prevents PPARα/RXRα heterodimerization and DNA binding. nih.gov
Serine 142 PKC Part of a consensus site for PKC phosphorylation. nih.gov
Serine 179 PKCα, PKCβ Enhances ligand-induced transactivation but impairs transrepression. Mutation prevents PPARα/RXRα heterodimerization. oup.comnih.govnih.gov
Serine 230 PKCα, PKCβ Enhances ligand-induced transactivation but impairs transrepression. oup.comnih.govnih.gov

Stoichiometric Considerations and Dynamic Nature of Pparα Phosphorylation Events

Impact on PPARα Transcriptional Activity and Gene Expression

Phosphorylation significantly influences the ability of PPARα to act as a transcription factor, affecting both its ligand-dependent and ligand-independent activities. This post-translational modification can alter the receptor's conformation, its interaction with co-regulatory proteins, and its binding affinity for DNA response elements, thereby fine-tuning the expression of its target genes. nih.gov

The transcriptional activity of PPARα is often enhanced by phosphorylation in a ligand-dependent manner. For instance, activators of Protein Kinase A (PKA) have been shown to boost mouse PPARα activity both in the presence and absence of external ligands. nih.gov Similarly, insulin (B600854) can increase the phosphorylation of PPARα, a change that is linked to heightened transcriptional activity. nih.gov The mitogen-activated protein kinase (MAPK) pathway also plays a significant role; in hepatocytes, the MAPK pathway activates PPARα. nih.gov

Interestingly, the specific context and kinase involved are crucial. While some kinases enhance activity, the inhibition of certain signaling pathways can also have a profound effect. For example, decreasing the activity of phosphoinositide 3-kinase (PI3K) has been shown to greatly enhance PPARα activity. nih.gov This suggests a complex interplay of signaling cascades in controlling the receptor's function. The enhancement of activity through phosphorylation often involves better recruitment of coactivator proteins, which are essential for initiating the transcription of target genes. youtube.com

The influence of phosphorylation on the ligand-independent activity of PPARα appears to be less direct than its effect on ligand-dependent activation. Research indicates that while phosphorylation in the N-terminal A/B domain of PPARα does occur, it primarily impacts ligand-dependent transactivation. nih.gov Studies using mutated forms of the receptor and specific kinase inhibitors have shown that these modifications have little to no effect on ligand-independent activity. nih.gov This suggests that the conformational changes induced by phosphorylation in this region are more critical for the receptor's response to a ligand rather than for its baseline, ligand-free state.

PPARα regulates its target genes by binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in their promoter regions. mdpi.comnih.gov Phosphorylation can directly impact this process. For example, PPARα activation is essential for the transcription of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase I (CPT1). mdpi.com Phosphorylation events that enhance PPARα activity would, in turn, increase the transactivation of the CPT1 gene.

Furthermore, PPARα can regulate its own expression through a PPRE in its promoter, a process known as autoregulation. nih.gov Ligand-induced activation of PPARα leads to increased expression of the PPARα protein, creating a positive feedback loop. nih.gov Phosphorylation that enhances PPARα's transcriptional activity can amplify this loop, leading to a more robust response. The inhibition of phosphatases, enzymes that remove phosphate (B84403) groups, has been shown to decrease the activity of ciprofibrate-induced gene expression, highlighting the importance of a dynamic phosphorylation-dephosphorylation cycle in controlling PPRE-dependent transactivation. nih.gov

Table 1: Kinase Effects on PPARα Transcriptional Activity

Kinase/PathwayEffect on PPARα ActivityContext/NoteReference
Protein Kinase A (PKA)EnhancesAffects both ligand-dependent and -independent activity. nih.gov
MAPK (ERK)ActivatesEffect is cell-type specific (e.g., in hepatocytes). nih.gov
PI3K (inhibition of)EnhancesDecreased PI3K activity boosts PPARα function. nih.gov
Insulin SignalingIncreases Phosphorylation & ActivityAssociated with increased transcriptional activity. nih.gov

Influence on PPARα Transrepression Properties

Beyond activating genes, PPARα possesses potent anti-inflammatory properties by repressing the expression of pro-inflammatory genes. nih.govoup.com This function, known as transrepression, does not involve direct binding of PPARα to a PPRE. Instead, it relies on protein-protein interactions that interfere with the activity of pro-inflammatory transcription factors. nih.govnih.gov Phosphorylation can influence these interactions and, consequently, the transrepressive capacity of PPARα.

PPARα exerts its anti-inflammatory effects primarily by antagonizing key pro-inflammatory signaling pathways mediated by transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov The mechanism involves a direct protein-protein interaction where the ligand-activated PPARα binds to components of these transcription factor complexes. For example, PPARα can directly interact with the p65 subunit of NF-κB and the c-Jun component of AP-1. nih.govresearchgate.net This binding physically prevents NF-κB and AP-1 from attaching to their respective DNA response elements on the promoters of inflammatory genes, thereby halting their transcription. nih.gov

In some cases, PPARα activation can also increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, further blocking its pro-inflammatory signaling. nih.gov While direct evidence on how phosphorylation specifically modulates these protein-protein interactions is still emerging, it is known that ERK2-mediated phosphorylation of PPARα at the Serine-12 residue can reverse some of its repressive functions, suggesting that the phosphorylation status of PPARα is a critical determinant in this cross-talk. nih.gov

Through the mechanism of transrepression, PPARα activation effectively suppresses the expression of a wide array of genes involved in the inflammatory cascade. In vascular smooth muscle cells and endothelial cells, PPARα activation inhibits the IL-1-induced production of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). nih.gov It also downregulates the expression of other inflammatory markers, including Tumor Necrosis Factor-alpha (TNFα), inducible Nitric Oxide Synthase (iNOS), and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov

Furthermore, studies have shown that PPARα can repress the expression of Fibrinogen-β and Programmed Death-Ligand 1 (PD-L1). nih.gov The repression of PD-L1 is particularly noteworthy, as it suggests a role for PPARα in modulating tumor immune escape. nih.gov However, this repressive action can be reversed by ERK2-mediated phosphorylation of PPARα, which alleviates its binding to the PD-L1 promoter and restores PD-L1 expression. nih.gov This highlights a critical role for phosphorylation in switching PPARα from a repressor to a non-repressor of specific inflammatory genes.

Table 2: Inflammatory Genes Repressed by PPARα

GeneFunctionReference
Interleukin-6 (IL-6)Pro-inflammatory cytokine nih.govnih.gov
Cyclooxygenase-2 (COX-2)Enzyme in prostaglandin (B15479496) synthesis (inflammation) nih.govnih.gov
Tumor Necrosis Factor-alpha (TNFα)Pro-inflammatory cytokine nih.gov
Inducible Nitric Oxide Synthase (iNOS)Enzyme producing nitric oxide (inflammation) nih.gov
Vascular Cell Adhesion Molecule-1 (VCAM-1)Adhesion molecule in vascular inflammation nih.govnih.gov
Fibrinogen-βAcute phase reactant nih.gov
Programmed Death-Ligand 1 (PD-L1)Immune checkpoint protein nih.gov

Effects on Co-activator and Co-repressor Interactions (e.g., PGC-1α, NCoR, SMRT)

The transcriptional activity of PPARα is critically dependent on its association with co-activator and co-repressor proteins. Phosphorylation can tip the balance between these interactions, thereby modulating gene expression.

Phosphorylation of PPARα has been shown to influence its interaction with the co-activator Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and the co-repressors Nuclear receptor co-repressor (NCoR) and Silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) . For instance, in the heart, the interaction between PGC-1α and PPARα is vital for regulating the expression of genes involved in fatty acid oxidation and uptake. nih.gov PGC-1α can coactivate PPARα in the transcriptional regulation of mitochondrial fatty acid oxidation capacity. mdpi.com Studies have suggested that phosphorylation of PPARα can enhance its transcriptional activity, potentially by decreasing its interaction with co-repressors or increasing its affinity for co-activators. nih.gov

Specifically, the phosphorylation of PPARα can be influenced by various kinases, which in turn affects co-factor recruitment. For example, the mitogen-activated protein kinase (MAPK) pathway activates PPARα in hepatocytes. nih.gov While direct evidence linking specific phosphorylation sites to the binding of PGC-1α is still emerging, the interplay between PPARα phosphorylation and its co-activators is a critical area of research. In contrast, the interaction of PPARα with the co-repressor NCoR leads to the inhibition of its transcriptional activity and results in the stabilization of the PPARα protein. nih.gov

The table below summarizes the effects of phosphorylation on the interaction of PPARα with key co-regulators.

Co-regulatorTypeEffect of PPARα Phosphorylation on InteractionFunctional Consequence
PGC-1α Co-activatorPotentially enhanced interactionIncreased transcriptional activation of genes for fatty acid oxidation
NCoR Co-repressorDecreased interaction reported in some contextsIncreased transcriptional activity
SMRT Co-repressorProposed to be affected by PKA-mediated phosphorylationModulation of transcriptional repression

Alterations in PPARα-Retinoid X Receptor (RXR) Heterodimerization and DNA Binding Affinity

PPARα exerts its transcriptional control by forming a heterodimer with the Retinoid X Receptor (RXR) . This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govraybiotech.com Phosphorylation within the N-terminal domain of PPARα has been shown to cause changes in its transcriptional activity. nih.gov

The stability of the PPARα protein is influenced by its interaction with RXRα. Studies have shown that the interaction of PPARα with RXRα can lead to an increase in the turnover of the PPARα protein. nih.gov This suggests that the dynamics of heterodimerization are closely linked to the regulation of PPARα levels in the cell.

While the fundamental requirement of PPARα-RXRα heterodimerization for DNA binding is well-established, the direct impact of PPARα phosphorylation on the formation and DNA binding affinity of this complex is an area of ongoing investigation. Phosphorylation events within the DNA-binding domain or at sites that allosterically influence the conformation of the heterodimer could potentially modulate its ability to recognize and bind to PPREs. For instance, activators of Protein Kinase A (PKA) have been observed to affect PPARα-DNA interaction. nih.gov

FeatureDescriptionEffect of Phosphorylation
Heterodimer Partner Retinoid X Receptor (RXR)Phosphorylation of PPARα may influence the stability of the heterodimer.
DNA Binding Site Peroxisome Proliferator Response Element (PPRE)PKA-mediated phosphorylation pathways have been shown to affect PPARα-DNA interaction.

Regulation of PPARα Protein Stability and Proteasomal Degradation (e.g., via Ubiquitination)

A key phosphorylation event that regulates PPARα stability occurs at serine 73 (S73) in the A/B domain. This residue is a target for Glycogen Synthase Kinase 3 (GSK3) . nih.gov Phosphorylation of S73 by GSK3 has been shown to decrease the stability of the PPARα protein, leading to its degradation via the ubiquitin-proteasome pathway. nih.gov This suggests a direct link between a specific kinase-mediated phosphorylation event and the control of PPARα protein turnover.

The process of ubiquitination, which involves the attachment of ubiquitin molecules to a target protein, is a primary signal for proteasomal degradation. Several E3 ubiquitin ligases, such as Mouse double minute 2 homolog (MDM2) and Muscle-specific RING finger protein 1 (MuRF1) , have been implicated in the ubiquitination of PPARα. nih.gov The interplay between phosphorylation and ubiquitination is crucial, as phosphorylation can create recognition sites for E3 ligases, thereby promoting ubiquitination and subsequent degradation. Conversely, ligand binding to PPARα has been shown to stabilize the receptor by decreasing its ubiquitination. nih.gov

Regulatory ProcessKey Molecules/EventsConsequence for PPARα
Phosphorylation-dependent Degradation Phosphorylation at Serine 73 by GSK3Decreased protein stability and enhanced proteasomal degradation.
Ubiquitination E3 ligases (e.g., MDM2, MuRF1) attach ubiquitin.Marks PPARα for degradation by the proteasome.
Ligand Binding Agonist binding to PPARαIncreased protein stability and decreased ubiquitination.

Role in Intramolecular Communication and Allosteric Regulation of PPARα Domains

Phosphorylation can induce conformational changes within PPARα that allosterically regulate the function of its different domains. This intramolecular communication is essential for the proper functioning of the receptor.

The PPARα protein has distinct functional domains, including the N-terminal A/B domain, which contains the activation function-1 (AF-1), and the C-terminal ligand-binding domain (LBD), which houses the activation function-2 (AF-2). Phosphorylation events in one domain can influence the activity of another, distant domain. For example, phosphorylation within the N-terminal domain can affect ligand binding at the C-terminal LBD. nih.gov

Studies involving Protein Kinase A (PKA) have provided evidence for this intramolecular cross-talk. PKA-mediated phosphorylation, with the primary site located in the C-terminal DNA-binding domain (C-Domain), leads to an enhancement of PPARα activity that requires the AF-2 domain in the LBD. nih.gov This indicates that a phosphorylation event in one part of the protein sends a signal that modulates the function of another domain.

Furthermore, within the context of the PPARα-RXRα heterodimer, allosteric communication occurs between the two receptor partners. nih.govnu.edu.kz While the direct role of PPARα phosphorylation in modulating this intermolecular allostery is still being elucidated, it is plausible that phosphorylation-induced conformational changes in PPARα could impact the structure and function of the entire heterodimeric complex, thereby influencing its transcriptional activity. nih.govnu.edu.kz

Academic Strategies and Molecular Mechanisms for Inhibiting Pparα Phosphorylation

Direct Kinase-Specific Inhibition of PPARα Phosphorylation

The most direct approach to prevent PPARα phosphorylation is to inhibit the activity of the protein kinases responsible for the modification. Several kinases have been identified as direct regulators of PPARα. nih.gov

Protein Kinase C (PKC) has been definitively identified as a kinase that directly phosphorylates PPARα and modulates its function. oup.comnih.govnih.gov Research shows that PKCα and PKCβII can phosphorylate human PPARα at serine 179 (S179) and serine 230 (S230). oup.comnih.gov This phosphorylation event is linked to an increase in the ligand-induced transactivation function of PPARα. nih.gov

Conversely, inhibiting PKC activity has profound effects on PPARα's dual functions. Chemical inhibition of PKC impairs the receptor's ability to activate its target genes, such as carnitine palmitoyltransferase I. oup.comnih.gov However, this inhibition simultaneously enhances PPARα's transrepression properties, as demonstrated by the increased repression of the fibrinogen-β gene. oup.comnih.gov The use of PKC inhibitors like Ro 31-8220 has been shown to decrease the phosphorylation of PPARα in hepatocyte extracts. oup.com These findings establish that the PKC signaling pathway acts as a molecular switch, where its inhibition can dissociate the transactivation and transrepression functions of PPARα by reducing the phosphorylation of key serine residues. nih.gov

Glycogen Synthase Kinase 3 (GSK3), particularly the GSK3β isoform, is another key kinase that directly targets PPARα. nih.govmdpi.com In vitro kinase assays have revealed that GSK3 phosphorylates PPARα predominantly at serine 73 (S73) located in the A/B domain. nih.govmdpi.com Unlike phosphorylation by some other kinases that may enhance activity, phosphorylation by GSK3 at this site has been shown to promote the degradation of the PPARα protein. mdpi.comresearchgate.net

Therefore, a strategy to stabilize the PPARα protein and enhance its signaling is the inhibition of GSK3. By blocking GSK3 activity, the phosphorylation of S73 is prevented, leading to increased PPARα protein levels and, consequently, enhanced transcriptional activity on its target genes. mdpi.comresearchgate.net This mechanism has been observed in a mouse model of Gilbert's Syndrome, where reduced S73 phosphorylation of PPARα was linked to a protective effect against hepatic steatosis. mdpi.com Specific GSK3 inhibitors, such as CHIR99021 and SB216763, are known to effectively block the kinase's activity. nih.gov

Beyond MEK, PKC, and GSK3, other kinases also contribute to the phosphorylation status of PPARα.

AMP-activated protein kinase (AMPK): In muscle cells, AMPK activation appears to sequentially activate p38 MAPK and then PPARα, suggesting that AMPK can directly or indirectly lead to PPARα phosphorylation and activation. nih.gov Thus, inhibiting AMPK could reduce PPARα activity in specific cellular contexts.

Protein Kinase A (PKA): Activation of PKA has been shown to enhance PPARα's transcriptional activity, both in the presence and absence of a ligand. nih.gov This implies that PKA-mediated phosphorylation is a positive regulatory event, and its inhibition would be a strategy to suppress PPARα function.

Cyclin-dependent kinase 7 (CDK7): Specific serine residues in the N-terminal domain of PPARα, namely serine 12 and serine 21, are targeted for phosphorylation by CDK7, as well as by the MAPKs p38 and ERK1/2. mdpi.com This phosphorylation enhances PPARα activity, so inhibiting CDK7 could serve as another method to down-regulate the receptor's function. mdpi.com

KinasePhosphorylation Site(s) on PPARαEffect of Phosphorylation
Protein Kinase C (PKCα, PKCβII) Serine 179, Serine 230Increases ligand-induced transactivation oup.comnih.gov
Glycogen Synthase Kinase 3 (GSK3β) Serine 73Promotes protein degradation mdpi.comresearchgate.net
MAPK (p38, ERK1/2) Serine 12, Serine 21Enhances activity mdpi.com
Cyclin-dependent kinase 7 (CDK7) Serine 12, Serine 21Enhances activity mdpi.com

Indirect Modulation of Kinase Cascades Upstream of PPARα Phosphorylation (e.g., Rho GTPases, PI3K signaling)

Inhibiting PPARα phosphorylation can also be achieved indirectly by targeting upstream signaling pathways that regulate the activity of the primary PPARα kinases. The PI3K (Phosphoinositide 3-kinase) and Rho GTPase signaling pathways are two such examples.

Research has shown that inhibiting the PI3K pathway with chemical inhibitors like Ly294004 or wortmannin (B1684655) leads to a significant enhancement of PPARα activity. nih.gov This finding suggests that the PI3K signaling cascade normally functions to suppress PPARα, likely by activating a downstream kinase that phosphorylates and inhibits the receptor. nih.gov

The Rho family of small GTPases are central regulators of numerous signaling pathways that control gene expression and cell differentiation. nih.govnih.gov While direct phosphorylation of PPARα by a Rho-activated kinase is not fully elucidated, Rho signaling is known to be a critical switch in cell fate decisions, such as the balance between adipogenesis and myogenesis, processes where PPARs are key players. nih.gov For example, stimulating certain G protein-coupled receptors can inhibit Rho GTPase by activating PKA, which in turn can affect other signaling pathways. researchgate.net Given the extensive crosstalk between signaling networks, it is plausible that modulating Rho GTPase activity could indirectly affect the phosphorylation state of PPARα by altering the activity of kinases like PKC or MAPK.

Modulation of Phosphatase Activity Affecting PPARα Dephosphorylation

The phosphorylation status of any protein is determined by the balance between kinase and phosphatase activity. Phosphatases are enzymes that remove phosphate (B84403) groups, a process known as dephosphorylation. youtube.com In the context of PPARα, dephosphorylation appears to be a crucial step for enabling its transcriptional function.

Targeted Mutational Analysis to Mimic Phosphorylation Inhibition (e.g., Serine-to-Alanine Mutants)

The most common strategy is the substitution of serine (Ser) or threonine (Thr) residues, the primary targets for phosphorylation, with an alanine (B10760859) (Ala) residue. Alanine is structurally similar to serine but lacks the hydroxyl group necessary for the addition of a phosphate group by kinases. This serine-to-alanine (or threonine-to-alanine) mutation effectively and permanently prevents phosphorylation at that specific site, thereby mimicking the effect of a highly specific phosphorylation inhibitor. bitesizebio.com

Detailed Research Findings from Mutational Analyses

Mutational studies have been instrumental in identifying key phosphorylation sites on PPARα and elucidating their roles in modulating its activity. Various kinases, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Glycogen Synthase Kinase 3 (GSK3), have been shown to phosphorylate PPARα at distinct serine or threonine residues. nih.gov The substitution of these residues with alanine has yielded significant insights into the regulatory mechanisms governing PPARα function.

For instance, studies focusing on the N-terminal A/B domain of PPARα have identified serine residues 12 and 21 as targets for the ERK-MAPK pathway. nih.gov Insulin (B600854) has been shown to increase the phosphorylation of these sites, leading to enhanced transcriptional activity. nih.gov A particularly insightful study on colorectal tumor immune escape demonstrated that ERK2-mediated phosphorylation of serine 12 (S12) in PPARα is a critical event. nih.gov Mutation of this site to alanine (S12A) abolished the phosphorylation by ERK2. nih.gov This S12A mutant exhibited significantly enhanced repression of the PD-L1 gene promoter, leading to increased T-cell activity and inhibited tumor growth in preclinical models. nih.govnih.gov This finding highlights the potential of inhibiting S12 phosphorylation as a strategy to enhance anti-tumor immunity. nih.gov

Furthermore, research on PKC-mediated phosphorylation has identified several consensus sites within the DNA-binding domain (C-domain) and hinge region (D-domain) of rat PPARα, including S110, T129, S142, and S179. nih.gov Mutational analysis of these sites has revealed their importance in heterodimerization with the Retinoid X Receptor (RXRα) and in DNA binding. Specifically, mutating either T129 or S179 to alanine resulted in a decreased level of phosphorylation and impaired the ability of PPARα to form a functional heterodimer with RXRα. nih.govnih.gov The T129A mutation, in particular, was shown to prevent PPARα from effectively binding to DNA. nih.govnih.gov These findings underscore the critical role of phosphorylation in maintaining the structural integrity and DNA-binding capacity of the PPARα/RXRα complex.

Another kinase, GSK3, has been found to phosphorylate PPARα primarily at serine 73 (S73) in the A/B domain. nih.gov This phosphorylation event was linked to a decrease in the stability of the PPARα protein, suggesting a role for phosphorylation in regulating the turnover and degradation of the receptor. nih.gov Mutating S73 to alanine abrogated this GSK3-mediated decrease in stability. nih.gov

The table below summarizes key findings from targeted mutational analyses of PPARα, illustrating how mimicking phosphorylation inhibition through serine-to-alanine mutations has clarified the function of specific phosphorylation events.

Mutated Site Kinase Pathway Key Research Finding Functional Consequence of Mutation (Mimicked Inhibition) Reference(s)
S12 (mouse) ERK-MAPKERK2-induced phosphorylation at S12 reverses PPARα's transcriptional repression of the PD-L1 gene.The S12A mutant abolished ERK2-mediated phosphorylation, enhanced PD-L1 repression, and increased anti-tumor T-cell activity. nih.govnih.govnih.gov
S21 (mouse) ERK-MAPKInsulin-mediated phosphorylation of S12 and S21 increases PPARα transcriptional activity.Mutational analysis helps delineate the specific contribution of this site to insulin-stimulated activity. nih.gov
S73 (mouse) GSK3GSK3 phosphorylates S73, leading to decreased stability of the PPARα protein.The S73A mutant abrogated the GSK3-induced decrease in PPARα stability. nih.gov
T129 (rat) PKCPhosphorylation is important for PPARα/RXRα heterodimerization and DNA binding.The T129A mutation prevented heterodimerization with RXRα and abolished DNA binding. nih.govnih.gov
S179 (rat) PKCPhosphorylation by PKCα and PKCδ is involved in PPARα/RXRα heterodimerization.The S179A mutation, similar to T129A, prevented the formation of the PPARα/RXRα heterodimer. nih.govnih.gov

These mutational analyses collectively demonstrate that phosphorylation is a critical and multi-faceted mechanism for regulating PPARα activity. By mimicking the inhibition of phosphorylation at specific sites, researchers have been able to "switch off" particular regulatory inputs, thereby uncovering the precise roles of individual phosphorylation events in controlling PPARα's function in metabolism, inflammation, and cancer. nih.govnih.gov This strategy continues to be a cornerstone for understanding the complex signaling networks that converge on PPARα and for identifying the most promising sites for targeted therapeutic inhibition.

Cellular and Molecular Phenotypes Associated with Pparα Phosphorylation Inhibition

Global Changes in Gene Expression Profiles

Inhibition of PPARα phosphorylation leads to significant shifts in the transcriptional landscape of the cell. This includes the direct modulation of genes involved in metabolic pathways and a broader impact on inflammatory gene networks.

Carnitine Palmitoyltransferase 1C (CPT1C), an isoform of an enzyme crucial for fatty acid metabolism, has been identified as a novel direct target gene of PPARα. nih.govescholarship.org Studies have demonstrated that PPARα directly binds to the promoter of the CPT1C gene to activate its transcription. nih.govescholarship.org This regulation appears to be independent of the tumor suppressor p53. nih.govescholarship.org Consequently, the inhibition of PPARα, or its depletion, results in decreased expression of CPT1C. nih.govescholarship.org This downregulation of CPT1C is linked to the inhibition of cell proliferation and the induction of senescence in tumor cells. nih.govescholarship.org

In addition to CPT1C, PPARα is a known regulator of a suite of genes involved in fatty acid oxidation. For instance, in the liver, PPARα activation induces the expression of genes such as CPT-1A and PDK4, which are critical for fatty acid and glucose oxidation. nih.gov The regulation of CPT-1A by PPARα occurs through a PPARα response element located in the second intron of the gene. nih.govnih.gov Therefore, inhibition of PPARα phosphorylation would be expected to downregulate the expression of these key metabolic genes.

Table 1: Impact of PPARα on Direct Target Gene Expression

Target Gene Effect of PPARα Activation Consequence of PPARα Inhibition Cellular Process
CPT1C Increased transcription nih.govescholarship.org Decreased expression, leading to reduced proliferation and induced senescence nih.govescholarship.org Fatty Acid Metabolism, Cell Proliferation
CPT-1A Induced expression nih.gov Reduced expression, impairing mitochondrial fatty acid oxidation nih.govnih.gov Fatty Acid Oxidation
PDK4 Induced expression nih.gov Reduced expression, affecting glucose oxidation nih.govnih.gov Glucose Metabolism

A key function of PPARα is the transrepression of inflammatory signaling pathways, primarily by antagonizing the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.govresearchgate.net Activated PPARα can inhibit the expression of a variety of inflammatory genes, including interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2). nih.govnih.gov This anti-inflammatory effect is achieved through several mechanisms, including direct protein-protein interactions with the p65 and c-Jun subunits of NF-κB and AP-1, respectively, which prevents their binding to DNA. nih.gov PPARα activation also increases the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm. nih.gov

Therefore, inhibition of PPARα phosphorylation would lift this repressive brake on inflammatory gene expression. This can lead to an enhanced or prolonged inflammatory response. For example, macrophages lacking PPARα exhibit higher expression levels of proinflammatory cytokines like IL-1β and IL-6 upon stimulation. mdpi.com This suggests that inhibiting PPARα phosphorylation could reverse its anti-inflammatory effects, potentially exacerbating inflammatory conditions.

Transcription FactorEffect of PPARα ActivationConsequence of PPARα InhibitionKey Inflammatory Genes Regulated
NF-κB Inhibition of p65 subunit activity, increased IκBα expression nih.govnih.govnih.govEnhanced NF-κB signalingIL-6, COX-2, IL-1β nih.govnih.govmdpi.com
AP-1 Inhibition of c-Jun activity and DNA binding nih.govresearchgate.netEnhanced AP-1 signalingNot specified

Consequences for Cell Cycle Progression and Programmed Cell Death

The inhibition of PPARα phosphorylation has profound effects on the life and death decisions of a cell, often leading to a halt in proliferation and the initiation of apoptosis.

A significant consequence of inhibiting PPARα is the induction of cell cycle arrest, frequently observed at the G0/G1 checkpoint. plos.orgnih.gov Studies using specific PPARα antagonists, such as GW6471, have demonstrated this effect in various cell lines, including renal cell carcinoma cells. plos.orgnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism underlying this G0/G1 arrest is linked to the downregulation of key cell cycle regulatory proteins. plos.orgnih.gov Furthermore, PPARα activation has been shown to mediate cell cycle arrest at the G0/G1 phase in a TGF-β receptor-independent manner in mesenchymal cells. nih.gov

Inhibition of PPARα has been shown to promote apoptosis, or programmed cell death. plos.orgnih.gov This pro-apoptotic effect is often accompanied by the activation of caspases, which are the primary executioners of the apoptotic cascade. For instance, PPARα has been implicated as an E3 ubiquitin ligase that can induce the degradation of the anti-apoptotic protein Bcl2, thereby increasing the sensitivity of cancer cells to chemotherapy-induced apoptosis. nih.gov This degradation of Bcl2 leads to the activation of downstream apoptotic signaling molecules like caspase-3 and PARP-1. nih.gov Furthermore, the inhibition of NF-κB, a downstream target of PPARα, can sensitize cancer cells to apoptosis. nih.gov

The cell cycle arrest induced by PPARα inhibition is orchestrated by changes in the expression and activity of several critical cell cycle regulatory proteins. Inhibition of PPARα has been associated with the attenuation of c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4). plos.orgnih.gov The c-Myc oncoprotein is a known transcriptional regulator of Cyclin D1 and CDK4, and the Cyclin D1/CDK4 complex is essential for the phosphorylation of the Retinoblastoma protein (pRB), a key step in progressing through the G1 phase. plos.org

Conversely, activation of PPARα has been shown to induce the expression of the tumor suppressor p16INK4a. nih.gov p16INK4a is a cyclin-dependent kinase inhibitor that specifically binds to and inhibits CDK4, thereby preventing the phosphorylation of pRB and causing a G1 phase arrest. nih.gov Therefore, the effects of PPARα on cell cycle progression appear to be context-dependent, but its inhibition generally leads to a state of arrested proliferation.

Table 2: Regulation of Cell Cycle Proteins by PPARα

Protein Role in Cell Cycle Effect of PPARα Inhibition
c-Myc Transcription factor promoting proliferation Attenuation of protein levels plos.orgnih.gov
Cyclin D1 G1 phase progression Attenuation of protein levels plos.orgnih.gov
CDK4 G1 phase progression, phosphorylates pRB Attenuation of protein levels plos.orgnih.gov
p16INK4a Tumor suppressor, inhibits CDK4 Potentially decreased expression (based on activation studies) nih.gov
pRB G1/S checkpoint regulator Decreased phosphorylation nih.gov

Modulation of Immune Cell Function and Immunological Phenotypes

The inhibition of PPARα phosphorylation has profound effects on the functioning of various immune cells, thereby shaping immunological phenotypes. This modulation is critical in the context of inflammatory diseases and cancer immunity.

Activation of PPARα, which can be influenced by its phosphorylation state, has been shown to inhibit the expression of Tissue Factor (TF) in human monocytes and macrophages. ahajournals.orgnih.gov TF is a key initiator of the coagulation cascade and its expression on monocytes can contribute to the thrombogenicity of atherosclerotic plaques. nih.gov Studies using PPARα agonists like fenofibric acid, WY14643, and GW2331 demonstrated a reduction in TF mRNA and activity in both the human monocytic cell line THP-1 and primary human monocytes and macrophages stimulated with lipopolysaccharide (LPS) or interleukin-1β (IL-1β). ahajournals.orgnih.gov This inhibitory effect on TF expression suggests that modulating PPARα activity can influence the inflammatory and pro-thrombotic state of monocytes and macrophages. The mechanism behind this involves the negative regulation of transcription factors such as AP-1 and NF-κB, which are crucial for TF gene induction. ahajournals.orgnih.gov

Furthermore, PPARα activation can influence macrophage polarization. While some studies suggest PPARα promotes a pro-inflammatory, immune-reactive macrophage phenotype, it also plays a role in the resolution of inflammation. nih.gov For instance, PPARα activation can lead to the production of anti-inflammatory lipid mediators that facilitate the clearance of inflammatory stimuli. nih.gov

Cell TypeActivator/InhibitorKey FindingsReferences
Human Monocytes/MacrophagesFenofibric acid, WY14643, GW2331 (PPARα agonists)Inhibited LPS- and IL-1β-induced Tissue Factor (TF) expression. ahajournals.orgnih.gov
THP-1 (monocytic cell line)Fenofibric acid, WY14643, GW2331 (PPARα agonists)Inhibited LPS- and IL-1β-induced TF mRNA upregulation. ahajournals.orgnih.gov
MacrophagesPPARα activationCan promote an immune-reactive phenotype but also contributes to the resolution of inflammation. nih.gov

The phosphorylation state of PPARα is a critical determinant of T cell function and cytokine production. Recent research has highlighted that the phosphorylation of PPARα at serine 12 by ERK can block its ability to repress the transcription of Programmed Death-Ligand 1 (PD-L1). nih.gov This leads to increased PD-L1 expression on cancer cells, promoting tumor immune escape. nih.gov Consequently, inhibiting ERK-mediated PPARα phosphorylation, in combination with a PPARα agonist, can significantly suppress this immune escape mechanism. nih.gov

PPARγ, a related nuclear receptor, has been shown to negatively regulate T cell activation. nih.gov T cells deficient in PPARγ are hyper-reactive, producing higher levels of cytokines like IFN-γ and IL-2 upon stimulation. nih.gov While this is specific to PPARγ, it underscores the general importance of PPARs in controlling T cell responses. In the context of PPARα, its activation has been linked to the regulation of Th1 and Th17 cytokine production in a sex-specific manner, with androgens influencing PPARα expression in CD4+ T cells. researchgate.net

Furthermore, the PPARα agonist bezafibrate (B1666932) has been shown to enhance the function of effector CD8+ T cells, leading to increased IFN-γ production, which is crucial for anti-tumor immunity. aacrjournals.org

Cell TypeModulationKey FindingsReferences
Colorectal Cancer CellsERK-induced PPARα-S12 phosphorylationBlocked PPARα-mediated PD-L1 transcriptional repression, promoting immune escape. nih.gov
CD4+ T cellsAndrogensIncreased PPARα expression, regulating Th1 and Th17 cytokine production. researchgate.net
CD8+ T cellsBezafibrate (PPARα agonist)Enhanced effector function and IFNγ production. aacrjournals.org
PPARγ-deficient T cellsGenetic deletion of PPARγHyper-reactive, with increased production of IFN-γ and IL-2. nih.gov

Alterations in Cellular Metabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis)

Inhibition of PPARα phosphorylation has significant repercussions for cellular metabolism, particularly affecting the balance between fatty acid oxidation (FAO) and glycolysis. PPARα is a master regulator of lipid metabolism, and its activity is crucial for energy homeostasis. oup.com

Activation of PPARα promotes FAO by transcriptionally upregulating a suite of genes involved in fatty acid uptake, binding, and oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase. nih.govnih.govplos.org Conversely, PPARα activation can inhibit glycolysis. nih.gov This metabolic switch towards fatty acid degradation is a key mechanism by which PPARα activation can impact cancer cells, which often rely on aerobic glycolysis (the Warburg effect). nih.govnih.gov

In the context of T cell function, enhancing FAO through PPARα activation can be beneficial for anti-tumor immunity. The PPARα agonist bezafibrate was found to increase FAO and mitochondrial respiratory capacity in cytotoxic T lymphocytes (CTLs), supporting their survival and effector function. aacrjournals.org

Metabolic PathwayEffect of PPARα ActivationKey Genes/Proteins InvolvedReferences
Fatty Acid Oxidation (FAO)UpregulationCPT1, Acyl-CoA oxidase, FAT, FABP nih.govnih.govplos.org
GlycolysisInhibitionInhibits Akt, which promotes glycolysis. nih.gov
KetogenesisActivationHMGCS2 nih.gov
Fatty Acid SynthesisInhibitionBlocks Akt-induced fatty acid synthesis. nih.gov

Repercussions on Protein-Protein Interactions and Subcellular Localization (e.g., NF-κB, AP-1, STATs, c-Jun, p65, p50)

The functional consequences of inhibiting PPARα phosphorylation are intimately linked to its ability to interact with and modulate the activity of other key transcription factors. PPARα can physically interact with the p65 and p50 subunits of NF-κB, as well as with c-Jun, a component of the AP-1 complex. nih.govnih.gov These interactions are central to the anti-inflammatory effects of PPARα.

Activated PPARα can repress the transcriptional activity of NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes like interleukin-6 (IL-6) and tissue factor. ahajournals.orgnih.govnih.gov This transrepression mechanism can occur through direct protein-protein interactions, sequestering these transcription factors and preventing them from binding to their target gene promoters. nih.govnih.gov For instance, PPARα has been shown to physically interact with the p65 subunit of NF-κB and the c-Jun component of AP-1, leading to the inhibition of their transcriptional activity. nih.gov

Furthermore, PPARα activation can lead to an increase in the levels of IκBα, an inhibitor of NF-κB, which traps NF-κB in the cytoplasm and prevents its nuclear translocation. nih.gov PPARα has also been implicated in reducing the phosphorylation of the NF-κB subunits p65 and p50, which is necessary for their optimal function. nih.gov

In addition to NF-κB and AP-1, PPARα can also negatively regulate the activity of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This broad-ranging inhibitory cross-talk with major pro-inflammatory signaling pathways underscores the central role of PPARα in controlling inflammation.

Interacting ProteinEffect of PPARα ActivationMechanism of InteractionReferences
NF-κB (p65, p50)Inhibition of transcriptional activityDirect physical interaction, increased IκBα levels, decreased phosphorylation of p65 and p50. nih.govnih.gov
AP-1 (c-Jun)Inhibition of transcriptional activityDirect physical interaction with c-Jun. nih.govnih.gov
STATsNegative regulationTransrepression. nih.gov

Interplay with Other Signaling Pathways and Transcription Factors Upon Pparα Phosphorylation Inhibition

Crosstalk with Growth Factor Receptor Signaling Pathways (e.g., TNFα, Insulin (B600854), PDGF/EGF)

Growth factor signaling pathways, activated by ligands such as Tumor Necrosis Factor-alpha (TNFα), insulin, and Platelet-Derived/Epidermal Growth Factors (PDGF/EGF), can significantly affect PPARα activity, primarily through the activation of kinase cascades. nih.gov Research indicates that insulin, for example, enhances PPARα's transcriptional activity by activating the Extracellular signal-Regulated Kinase-Mitogen-Activated Protein Kinase (ERK-MAPK) pathway, which then phosphorylates human PPARα at serine residues 12 and 21. nih.gov

Consequently, inhibiting these kinase pathways effectively inhibits PPARα phosphorylation, altering its function. The use of a MEK inhibitor, PD98059, has been shown to block the expression of genes like c-fos, which are typically induced by peroxisome proliferators (PPs). nih.gov This demonstrates that preventing PPARα phosphorylation can curtail its activity. Furthermore, ERK2-mediated phosphorylation at serine 12 specifically blocks PPARα's ability to act as a transcriptional repressor for the Programmed Death-Ligand 1 (PD-L1) gene. nih.gov Inhibiting this phosphorylation event, for instance with an ERK inhibitor like SCH772984, restores PPARα's repressive function on PD-L1, thereby reducing its expression. nih.gov

Table 1: Effects of Inhibiting Growth Factor-Mediated PPARα Phosphorylation

Inhibitor/Modulator Target Pathway Effect on PPARα Phosphorylation Downstream Consequence Reference
PD98059 MEK/ERK Inhibition Blocks PP-induced c-fos expression. nih.gov

| SCH772984 | ERK | Inhibition | Reduces PD-L1 expression by restoring PPARα-mediated transcriptional repression. | nih.gov |

Integration with Stress-Activated Protein Kinase (SAPK) Family Pathways (e.g., JNK, p38 MAPK)

The Stress-Activated Protein Kinase (SAPK) pathways, including c-Jun N-terminal Kinase (JNK) and p38 MAPK, are deeply integrated with PPARα signaling. These pathways are activated by cellular stresses and cytokines and can modulate PPARα activity through phosphorylation. nih.govoup.com

Inhibition of PPARα phosphorylation can be achieved by targeting upstream components of these pathways. For instance, the drug cerivastatin (B1668405) stimulates PPARα transcriptional activity by inhibiting the geranylation of RhoA, a small G protein. nih.gov This action reduces the activity of the JNK and p38 MAPK cascades, which in turn decreases the phosphorylation of PPARα. nih.gov

Conversely, direct PPARα activation can influence SAPK pathways. The PPARα ligand K-111 was found to inhibit the production of interleukin-6 (IL-6) in macrophages by blocking the phosphorylation of SAPK/JNK. nih.gov Furthermore, studies using the specific p38 MAPK inhibitor SB203580 have revealed a divergence in PPARα functions. oup.com While SB203580 prevented the suppression of apoptosis and induction of DNA synthesis in response to a peroxisome proliferator, it did not block the induction of peroxisomal β-oxidation. oup.com This suggests that inhibiting p38 MAPK-mediated signaling selectively blocks the growth-related effects of PPARα activation without affecting its metabolic functions. oup.com

Table 2: Interaction Between PPARα and SAPK/MAPK Pathways

Modulator Target Pathway Effect Cell/Model System Reference
Cerivastatin RhoA -> JNK/p38 MAPK Reduces PPARα phosphorylation, stimulating its activity. Not specified nih.gov
K-111 SAPK/JNK Inhibits SAPK/JNK phosphorylation. Raw 264.7 macrophages nih.gov
SB203580 p38 MAPK Prevents PP-induced suppression of apoptosis and DNA synthesis. Rodent hepatocytes oup.com

| Nafenopin | p38 MAPK | Activates p38 MAPK. | Rodent hepatocytes | oup.com |

Interaction with Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) Signaling Cascades

A well-characterized aspect of PPARα function is its profound anti-inflammatory activity, which is largely mediated by its negative crosstalk with the pro-inflammatory transcription factors Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This antagonism occurs through multiple mechanisms. Activated PPARα can physically bind to the p65 subunit of NF-κB and the c-Jun component of AP-1, sequestering them and preventing their binding to the promoters of inflammatory genes like IL-6. nih.gov

Furthermore, PPARα activation can suppress the NF-κB pathway by upregulating the expression of IκBα, the endogenous inhibitor of NF-κB. nih.govnih.gov This traps NF-κB in the cytoplasm. This action leads to a reduction in the phosphorylation of the NF-κB p65 and p50 subunits, which is necessary for their optimal function. nih.govresearchgate.net Therefore, interventions that inhibit the phosphorylation of PPARα, which can in some contexts enhance its repressive activities, would bolster the suppression of NF-κB and AP-1 signaling cascades, thereby reducing inflammatory responses. nih.govnih.gov

Influence on Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway, crucial for cytokine signaling, exhibits significant crosstalk with PPARα. nih.govnih.gov This interaction appears to be bidirectional. For example, growth hormone (GH) signaling inhibits the transcriptional activity of ligand-activated PPARα. nih.gov This inhibition is mediated specifically by the JAK2/STAT5b signaling branch and requires STAT5b to be transcriptionally active, suggesting a mechanism involving competition for shared coactivators or the STAT5b-driven synthesis of a PPARα-inhibiting factor. nih.gov

Conversely, activation of PPARα can negatively regulate the JAK-STAT pathway. PPAR agonists have been shown to upregulate Suppressor of Cytokine Signaling (SOCS) proteins. nih.govresearchgate.net SOCS proteins are key negative feedback inhibitors of the JAK-STAT pathway, capable of reducing STAT expression and activity. nih.govresearchgate.net This suggests that by inhibiting the phosphorylation of PPARα to modulate its activity, it is possible to influence the expression of SOCS proteins, thereby indirectly controlling the intensity and duration of JAK-STAT-mediated cellular responses. nih.gov

Relationship with Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Signaling

The interplay between PPARα and the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is highly context-dependent. nih.govnih.gov Research has shown that inhibiting PI3K with agents like Ly2940004 or wortmannin (B1684655) leads to a significant enhancement of PPARα activity, suggesting that the PI3K pathway normally exerts a suppressive effect on PPARα. nih.gov In line with this, the PPARα agonist fenofibrate (B1672516) has been observed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov

However, other studies reveal a different dynamic. In guinea pig antral mucous cells, a PPARα agonist (GW7647) was found to induce the phosphorylation of Nitric Oxide Synthase 1 (NOS1) by activating the PI3K/Akt pathway. nih.gov This indicates that in certain cellular environments, PPARα can function upstream of PI3K/Akt, promoting its activation. nih.gov The PI3K/Akt/mTOR pathway is known to promote cell survival in part by inhibiting apoptosis-inducing caspases; therefore, its interaction with PPARα signaling can have significant consequences for cell fate. nih.gov

Table 3: Context-Dependent Interplay between PPARα and PI3K/Akt/mTOR

Modulator/Condition Target Observed Effect on Pathway Reference
Ly2940004/Wortmannin PI3K Inhibition of PI3K enhances PPARα activity. nih.gov
Fenofibrate Akt Inhibits Akt phosphorylation. nih.gov

| GW7647 | PI3K/Akt | PPARα activation leads to PI3K/Akt phosphorylation. | nih.gov |

Regulation of p53 Tumor Suppressor Pathway

The interaction between PPARα and the p53 tumor suppressor pathway is an area of ongoing investigation. The p53 protein is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. mdpi.com Direct evidence linking PPARα phosphorylation to p53 regulation is limited; however, indirect connections can be inferred.

Studies have shown that inhibiting the PPARα pathway with certain compounds, such as PHA665752, can promote apoptosis in cancer cells. mdpi.com The apoptotic function of p53 is critically dependent on its phosphorylation at specific residues, such as Serine 46. mdpi.com While some research points to PPARγ-independent effects of thiazolidinediones on p53 phosphorylation, the broader interplay suggests that modulating PPARα activity could influence the cellular environment in ways that impact p53's stability or its activation status. mdpi.comnih.gov For example, by altering the expression of genes involved in cellular stress or survival, PPARα signaling could indirectly raise or lower the threshold for p53 activation.

Modulation of the NRF2 Antioxidant Pathway

PPARα signaling is closely intertwined with the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is the master regulator of the cellular antioxidant response. nih.govmdpi.com Evidence points towards a reciprocal positive feedback loop between PPARs and NRF2. nih.govmdpi.com The promoter region of the PPARγ gene contains Antioxidant Response Elements (AREs) to which NRF2 can bind, and conversely, the NRF2 promoter is believed to contain a PPAR Response Element (PPRE). nih.gov

Activation of NRF2 is itself dependent on phosphorylation by several kinases, including p38 and Akt, which also regulate PPARα activity. nih.gov PPARα agonists have been found to enhance NRF2 activation as a mechanism to protect cells from oxidative stress. mdpi.com Under normal conditions, NRF2 is targeted for degradation by Keap1. mdpi.com Oxidative stress disrupts this interaction, allowing NRF2 to be phosphorylated, translocate to the nucleus, and activate the transcription of antioxidant genes. mdpi.com Given the shared upstream kinases and mutual transcriptional regulation, inhibiting PPARα phosphorylation could indirectly modulate the NRF2 pathway, thereby affecting the cell's capacity to manage oxidative stress. nih.govnih.gov

Broader Biological and Mechanistic Implications of Regulating Pparα Phosphorylation

Contribution to the Maintenance of Cellular Homeostasis and Energy Balance

PPARα is a master regulator of cellular and whole-body energy homeostasis. dntb.gov.uamdpi.com It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. nih.gov Under conditions of energy deprivation, such as fasting, endogenous ligands like fatty acids activate PPARα. wikipedia.org This activation leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, as well as ketogenesis, providing an alternative energy source for the body. nih.govwikipedia.org

Inhibition of PPARα phosphorylation can disrupt this finely tuned balance. By preventing the full activation of PPARα, even in the presence of ligands, inhibitors can modulate the metabolic switch from glucose to fatty acid utilization. This has profound implications for conditions characterized by metabolic dysregulation. For example, in the context of a high-fat diet, where PPARα expression is often decreased, further inhibition could exacerbate the metabolic imbalance. mdpi.com Conversely, in certain pathological states, a controlled inhibition of PPARα activity might be beneficial to restore metabolic flexibility.

The study of PPARα phosphorylation inhibitors helps to elucidate the intricate feedback loops that maintain energy balance. For instance, understanding how inhibiting PPARα phosphorylation affects the expression of its target genes, such as those involved in lipoprotein metabolism and glucose homeostasis, provides a clearer picture of its central role in metabolic regulation. nih.gov

Mechanistic Insights into Inflammation Resolution and Immune Modulation

Beyond its metabolic functions, PPARα plays a crucial role in modulating immune responses and resolving inflammation. dntb.gov.uanih.gov Activated PPARα can exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. nih.govnih.gov This trans-repression mechanism leads to a reduction in the expression of inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules. nih.govfrontiersin.org

The inhibition of PPARα phosphorylation provides mechanistic insights into these anti-inflammatory actions. For example, studies have shown that the absence of PPARα activity leads to a prolonged inflammatory response. nih.gov By using specific inhibitors of PPARα phosphorylation, researchers can dissect the phosphorylation-dependent and -independent anti-inflammatory effects of PPARα. This allows for a more precise understanding of how PPARα signaling is integrated with inflammatory pathways.

Furthermore, PPARα is involved in the resolution of inflammation by promoting the catabolism of pro-inflammatory lipid mediators. nih.gov Investigating the impact of phosphorylation inhibitors on this process can reveal the specific contribution of phosphorylation to the clearance of inflammatory signals and the restoration of tissue homeostasis. This knowledge is critical for developing therapeutic strategies for chronic inflammatory diseases.

Influence on Cell Fate Decisions, including Proliferation, Differentiation, and Apoptosis

The regulation of PPARα activity through phosphorylation has a significant impact on fundamental cellular processes that determine cell fate, including proliferation, differentiation, and apoptosis. nih.govnih.gov Activation of PPARα has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov

One of the mechanisms by which PPARα induces apoptosis is through its interaction with the Bcl2 protein. nih.gov PPARα can act as an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Bcl2, a key anti-apoptotic protein. nih.gov By inhibiting PPARα phosphorylation, it may be possible to modulate this pro-apoptotic activity, providing insights into the specific role of phosphorylation in this process.

Furthermore, PPARα is involved in the differentiation of various cell types. youtube.com For example, in the skin, PPARα activation can influence the maturation of Langerhans cells, a type of immune cell. nih.gov The use of phosphorylation inhibitors can help to delineate the role of phosphorylation-dependent PPARα activity in these differentiation processes, contributing to a better understanding of tissue development and homeostasis.

Uncovering Mechanistic Basis for Anti-tumorigenic Effects (e.g., cell growth inhibition, immune evasion modulation)

The anti-tumorigenic properties of PPARα are a subject of intense research, and the regulation of its phosphorylation is emerging as a key mechanistic aspect. nih.govfrontiersin.org Activation of PPARα can suppress tumor growth through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. nih.govnih.gov

Inhibition of PPARα has been shown to have anti-proliferative effects on certain cancer cells by decreasing their antioxidant capacity. nih.gov Moreover, the interplay between PPARα and key signaling pathways involved in cancer, such as the AMP-activated protein kinase (AMPK) pathway, highlights its potential as a therapeutic target. nih.govnih.gov Activated AMPK can promote fatty acid oxidation through PPARα, while inhibiting glycolysis, a metabolic hallmark of many cancer cells. nih.gov

A crucial aspect of the anti-tumorigenic effects of PPARα relates to its ability to modulate immune evasion. Recent studies have indicated that PPARα can regulate the expression of immune checkpoint proteins. By understanding how the inhibition of PPARα phosphorylation affects these pathways, it may be possible to develop novel strategies to enhance anti-tumor immunity.

Elucidating Complex Immune-Metabolic Regulatory Networks

The study of PPARα phosphorylation and its inhibitors is instrumental in unraveling the complex and interconnected networks that link immunity and metabolism. dntb.gov.uanih.gov Immune cells rely on metabolic reprogramming to fuel their activation, differentiation, and effector functions. PPARα, as a central metabolic regulator, is intricately involved in this process.

For instance, in T cells, the activation of PPARα can reprogram their metabolism from glycolysis towards fatty acid oxidation, which is crucial for the development of memory T cells. nih.gov The inhibition of PPARα phosphorylation can, therefore, influence the outcome of an immune response by altering the metabolic fitness of immune cells.

Furthermore, the cross-talk between PPARα and other metabolic sensors, such as AMPK, within the immune system highlights the existence of a sophisticated regulatory network. nih.gov By using phosphorylation inhibitors as research tools, scientists can map these intricate connections and understand how metabolic signals are integrated to control immune cell function. This knowledge is essential for the development of therapies that target the immune-metabolic axis in a variety of diseases, from cancer to autoimmune disorders.

Q & A

Q. What is the molecular mechanism by which PPARγ phosphorylation inhibitor 1 modulates PPARγ activity?

PPARγ phosphorylation inhibitor 1 binds directly to PPARγ (IC50: 24 nM) and specifically inhibits CDK5-mediated phosphorylation at Ser273 (IC50: 160 nM), thereby preserving PPARγ's transcriptional activity without acting as an agonist. This mechanism disrupts phosphorylation-dependent pathways that impair insulin sensitivity and adiponectin expression in metabolic disorders . Methodologically, inhibitor specificity can be validated using kinase activity assays, co-crystallography, and competitive binding studies with radiolabeled ligands .

Q. Which experimental models are most relevant for studying PPARγ phosphorylation inhibitor 1 in metabolic and oncologic contexts?

Key models include:

  • HepG2 and Hepa1-6 cell lines for liver cancer studies, where PPARγ phosphorylation drives glycolysis and proliferation via PFKFB4 upregulation .
  • 3T3-L1 adipocytes for diabetes research, as PPARγ phosphorylation at Ser112/Ser273 by MAPK/CDK5 disrupts adipogenesis and insulin signaling .
  • In vivo murine models of diet-induced obesity or chemically induced hepatocellular carcinoma (HCC) to assess therapeutic efficacy and tumor suppression .

Q. How do phosphorylation events at distinct PPARγ residues (e.g., Ser84, Ser112, Ser273) differentially regulate its activity?

  • Ser84 (human)/Ser82 (mouse) : Phosphorylation by MEK/ERK in HCC enhances PFKFB4-mediated glycolysis and tumor growth .
  • Ser112 : MAPK-mediated phosphorylation reduces PPARγ transcriptional activity, inhibiting adipogenesis .
  • Ser273 : CDK5 phosphorylation decreases insulin sensitivity; inhibition restores metabolic homeostasis . Site-specific effects can be mapped using phosphomimetic mutants (e.g., Ser→Glu/Asp) and phospho-specific antibodies in luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictory observations of PPARγ as both a tumor suppressor and promoter in cancer studies?

Context-dependent roles arise from:

  • Tumor stage : PPARγ agonists may inhibit early carcinogenesis but promote late-stage metastasis .
  • Phosphorylation status : Ser84 phosphorylation in HCC drives oncogenesis, while unphosphorylated PPARγ suppresses NF-κB signaling in other cancers .
  • Cellular microenvironment : PPARγ’s interaction with SUMO ligases (e.g., PIAS2) or inflammatory mediators (e.g., TNF-α) alters its function . Experimental strategies include tissue-specific knockout models and single-cell RNA sequencing to map PPARγ-dependent transcriptional networks .

Q. What methodological challenges arise when assessing PPARγ phosphorylation dynamics in biological samples?

Key challenges include:

  • Phosphatase/protease interference : Degradation during sample processing can mask phosphorylation signals. Avoid adding phosphatase inhibitors unless validated for downstream assays (e.g., mass spectrometry) .
  • Cross-reactivity of antibodies : Validate phospho-specific antibodies using kinase-dead mutants or peptide competition assays .
  • Temporal resolution : Use time-course studies with MEK inhibitors (e.g., PD0325901) or JNK inhibitors (e.g., SP600125) to dissect phosphorylation kinetics .

Q. How can researchers optimize PPARγ phosphorylation inhibitors for therapeutic specificity?

Strategies include:

  • Reversible covalent modification : Design inhibitors (e.g., SB1495) with tert-butyl cyanoacrylamide moieties to transiently bind PPARγ’s ligand-binding domain, minimizing off-target effects .
  • Kinase selectivity profiling : Screen against CDK5, MAPK, and JNK isoforms to ensure inhibitor specificity .
  • In silico docking : Use co-crystal structures (PDB: 5Y2O) to predict binding affinities and guide structural modifications .

Q. What experimental approaches validate the functional consequences of PPARγ phosphorylation inhibition in disease models?

  • Transcriptomic profiling : RNA-seq or qPCR to assess PPARγ target genes (e.g., PFKFB4, adiponectin) .
  • Metabolic flux analysis : Measure glycolysis and lipid accumulation via Seahorse assays or ¹⁴C-glucose tracing .
  • In vivo imaging : Bioluminescence tracking of tumor growth in PPARγ phosphorylation-deficient xenografts .

Methodological Considerations

Q. How should researchers address conflicting data on PPARγ phosphorylation's role in glucose metabolism?

  • Tissue-specific analysis : Compare liver (pro-glycolytic) vs. adipose (anti-lipolytic) tissues using conditional knockout models .
  • Ligand co-treatment : Test interactions with PPARγ agonists (e.g., rosiglitazone) to distinguish phosphorylation-dependent vs. ligand-dependent effects .

Q. What are the implications of PPARγ cross-talk with NF-κB and MAPK pathways for experimental design?

  • Combinatorial inhibition : Co-treat with MEK inhibitors (e.g., PD0325901) and PPARγ agonists to synergistically suppress HCC .
  • Pathway crosstalk assays : Use ChIP-seq to map PPARγ/NF-κB co-binding sites and quantify IκBα expression as a readout of NF-κB activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.